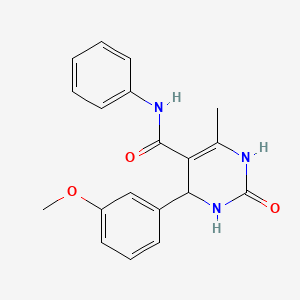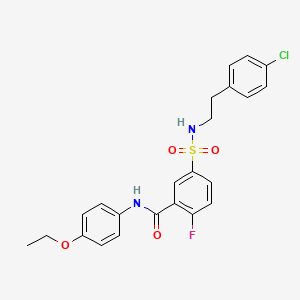
5-(N-(4-chlorophenethyl)sulfamoyl)-N-(4-ethoxyphenyl)-2-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(N-(4-chlorophenethyl)sulfamoyl)-N-(4-ethoxyphenyl)-2-fluorobenzamide, also known as CFTRinh-172, is a small molecule inhibitor that has been widely used in scientific research to study cystic fibrosis. This compound has been shown to effectively block the function of cystic fibrosis transmembrane conductance regulator (CFTR), a protein that plays a crucial role in regulating the transport of chloride ions across cell membranes.
作用机制
5-(N-(4-chlorophenethyl)sulfamoyl)-N-(4-ethoxyphenyl)-2-fluorobenzamide works by binding to a specific site on the CFTR protein, known as the regulatory domain, and blocking the function of the protein. This results in the inhibition of chloride ion transport across cell membranes, which can lead to the accumulation of mucus in the respiratory and digestive systems, a hallmark of cystic fibrosis.
Biochemical and Physiological Effects
5-(N-(4-chlorophenethyl)sulfamoyl)-N-(4-ethoxyphenyl)-2-fluorobenzamide has been shown to effectively block the function of CFTR, leading to a decrease in chloride ion transport across cell membranes. This can result in the accumulation of mucus in the respiratory and digestive systems, which can lead to respiratory infections, digestive problems, and other complications associated with cystic fibrosis. 5-(N-(4-chlorophenethyl)sulfamoyl)-N-(4-ethoxyphenyl)-2-fluorobenzamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of cystic fibrosis.
实验室实验的优点和局限性
5-(N-(4-chlorophenethyl)sulfamoyl)-N-(4-ethoxyphenyl)-2-fluorobenzamide has several advantages for lab experiments, including its high potency and selectivity for CFTR, its ability to block the function of CFTR in a reversible manner, and its ability to penetrate cell membranes. However, 5-(N-(4-chlorophenethyl)sulfamoyl)-N-(4-ethoxyphenyl)-2-fluorobenzamide also has some limitations, including its potential for off-target effects, its limited solubility in water, and its potential for cytotoxicity at high concentrations.
未来方向
There are several future directions for the study of 5-(N-(4-chlorophenethyl)sulfamoyl)-N-(4-ethoxyphenyl)-2-fluorobenzamide, including the development of more potent and selective inhibitors of CFTR, the exploration of the anti-inflammatory effects of 5-(N-(4-chlorophenethyl)sulfamoyl)-N-(4-ethoxyphenyl)-2-fluorobenzamide, and the investigation of the potential therapeutic applications of CFTR inhibitors in the treatment of cystic fibrosis and other diseases associated with CFTR dysfunction. Additionally, further research is needed to fully understand the biochemical and physiological effects of CFTR inhibition, and to identify potential off-target effects and toxicity issues associated with CFTR inhibitors.
合成方法
5-(N-(4-chlorophenethyl)sulfamoyl)-N-(4-ethoxyphenyl)-2-fluorobenzamide can be synthesized through a multistep reaction starting from 2-fluorobenzoic acid. The first step involves the conversion of 2-fluorobenzoic acid to 2-bromo-5-fluorobenzoic acid through a series of reactions involving thionyl chloride, phosphorus pentoxide, and bromine. The second step involves the reaction of 2-bromo-5-fluorobenzoic acid with 4-ethoxyaniline to form 5-fluoro-2-(4-ethoxyphenyl)benzoic acid. The third step involves the reaction of 5-fluoro-2-(4-ethoxyphenyl)benzoic acid with thionyl chloride and sulfuric acid to form 5-fluoro-2-(4-ethoxyphenyl)benzoyl chloride. The fourth step involves the reaction of 5-fluoro-2-(4-ethoxyphenyl)benzoyl chloride with 4-chlorophenethylamine and sodium bicarbonate to form 5-(N-(4-chlorophenethyl)sulfamoyl)-N-(4-ethoxyphenyl)-2-fluorobenzamide.
科学研究应用
5-(N-(4-chlorophenethyl)sulfamoyl)-N-(4-ethoxyphenyl)-2-fluorobenzamide has been widely used in scientific research to study cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTR is a protein that plays a crucial role in regulating the transport of chloride ions across cell membranes, and mutations in the CFTR gene can lead to the development of cystic fibrosis. 5-(N-(4-chlorophenethyl)sulfamoyl)-N-(4-ethoxyphenyl)-2-fluorobenzamide has been shown to effectively block the function of CFTR, and thus has been used to study the physiological and biochemical effects of CFTR dysfunction.
属性
IUPAC Name |
5-[2-(4-chlorophenyl)ethylsulfamoyl]-N-(4-ethoxyphenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClFN2O4S/c1-2-31-19-9-7-18(8-10-19)27-23(28)21-15-20(11-12-22(21)25)32(29,30)26-14-13-16-3-5-17(24)6-4-16/h3-12,15,26H,2,13-14H2,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSUSICUOZUAPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCCC3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2831634.png)

![2-Amino-4-(4-chlorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2831636.png)
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2831637.png)
![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)quinoxaline-6-carboxamide](/img/structure/B2831638.png)
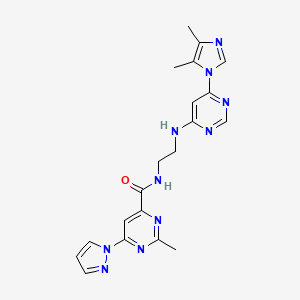

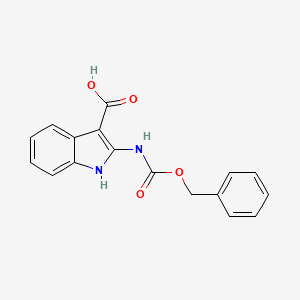
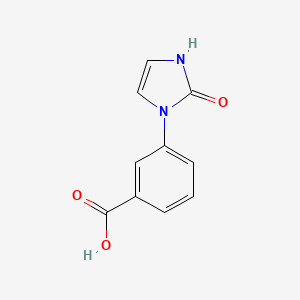
![2-[1-[(3,4-Dichlorophenyl)methyl]azetidin-3-yl]triazole](/img/structure/B2831647.png)
![5-Chloro-2-[1-[(4-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2831648.png)
